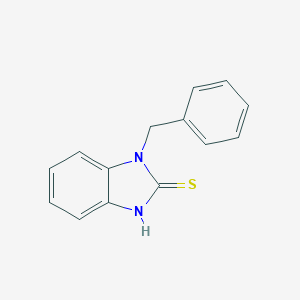

1-benzyl-1H-benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-1H-benzimidazole-2-thiol is a chemical compound consisting of a benzimidazole ring with a thiol group and a benzyl substituent attached . It is used in organic synthesis and pharmaceutical research, with potential applications in the development of drugs or as a building block for the synthesis of other biologically active compounds .

Synthesis Analysis

The synthesis of benzimidazoles, including 1-benzyl-1H-benzimidazole-2-thiol, involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods include the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring with a thiol group and a benzyl substituent attached . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

Physical And Chemical Properties Analysis

1-Benzyl-1H-benzimidazole-2-thiol is a solid compound . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives have been found to be potent inhibitors of various enzymes involved in microbial pathogenesis, leading to their use as antimicrobial agents. They exhibit inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .

Anticancer Activity

Some benzimidazole compounds have shown notable antiproliferative activity against tumor subpanels. This suggests that “1-benzyl-1H-benzimidazole-2-thiol” could potentially be explored for its anticancer properties .

Antioxidant Properties

Benzimidazole derivatives have also been studied for their antioxidant activity, which is crucial in protecting cells from oxidative stress .

Antiparasitic Effects

Compounds with a benzimidazole structure have demonstrated anthelmintic properties, indicating potential use in treating parasitic infections .

Neurological, Endocrinological, and Ophthalmological Drugs

Benzimidazoles have diverse pharmacological applications, including uses in neurological, endocrinological, and ophthalmological conditions due to their wide range of biological activities .

Safety and Hazards

Mechanism of Action

Target of Action

1-Benzyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a class of compounds known for their wide-ranging pharmacological activities . Benzimidazole derivatives have been reported to exhibit anticancer properties . They have been found to inhibit tumor progression through various mechanisms, depending on the substitution of the benzimidazole nucleus .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit cellular RNA polymerase II, affecting multiple cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , a protein that plays a crucial role in cell division. By interfering with tubulin polymerization, these compounds can disrupt cell division and inhibit tumor growth.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioactivity, bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exhibit significant growth inhibition against certain types of cancer cells . For example, a series of 1-benzyl-1H-benzimidazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) cells .

properties

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 |

Source

|

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-1H-benzimidazole-2-thiol | |

CAS RN |

31493-51-3 |

Source

|

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)